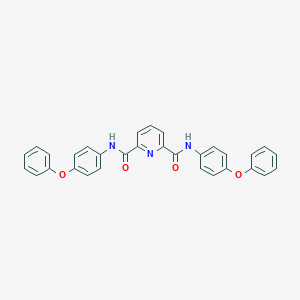

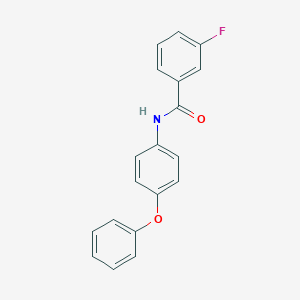

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide

描述

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide, also known as BP-1B, is a compound that has gained attention in scientific research due to its potential applications in various fields. BP-1B is a synthetic organic compound that belongs to the family of pyridinecarboxamides.

科学研究应用

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. This compound has been shown to exhibit high hole mobility, good thermal stability, and excellent film-forming properties, making it a promising candidate for use in these devices.

This compound also has potential applications in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.

作用机制

The mechanism of action of N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal structure and function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects

This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, this compound has been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors.

实验室实验的优点和局限性

N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. In addition, this compound exhibits high solubility in organic solvents, which makes it suitable for use in various experimental setups.

However, there are also limitations to the use of this compound in lab experiments. This compound has low water solubility, which can limit its use in aqueous experimental setups. In addition, this compound exhibits poor stability under certain conditions, such as high temperatures and exposure to light and air, which can affect the accuracy and reproducibility of experimental results.

未来方向

There are several future directions for research on N,N'-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. This could involve the synthesis and testing of analogs of this compound with improved potency and selectivity against cancer cells.

Another direction is to investigate the potential of this compound in other fields of scientific research, such as organic electronics and materials science. This could involve the synthesis and characterization of new materials based on this compound, as well as the development of new applications for these materials.

Conclusion

In conclusion, this compound, or this compound, is a synthetic organic compound that has potential applications in various fields of scientific research. This compound can be synthesized through a multi-step process and exhibits high solubility in organic solvents. This compound has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization, as well as potential applications in organic electronics and materials science. Future research on this compound could involve the development of new drugs and materials based on this compound.

属性

分子式 |

C31H23N3O4 |

|---|---|

分子量 |

501.5 g/mol |

IUPAC 名称 |

2-N,6-N-bis(4-phenoxyphenyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C31H23N3O4/c35-30(32-22-14-18-26(19-15-22)37-24-8-3-1-4-9-24)28-12-7-13-29(34-28)31(36)33-23-16-20-27(21-17-23)38-25-10-5-2-6-11-25/h1-21H,(H,32,35)(H,33,36) |

InChI 键 |

IISDVHSHVDYMQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

规范 SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Tert-butyl-3-azaspiro[5.5]undecane;hydrochloride](/img/structure/B224026.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)